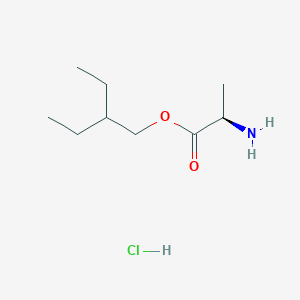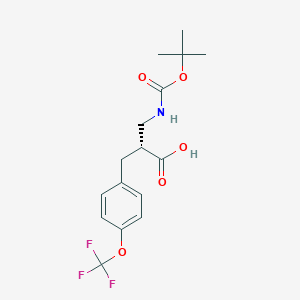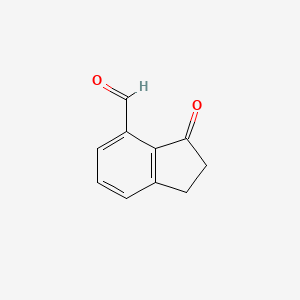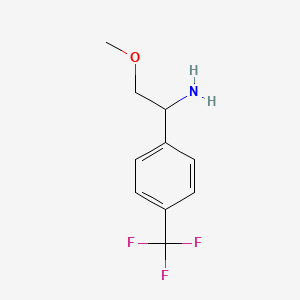
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.
Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.
Scientific Research Applications
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.
4-Nitrophenoxybutanoic acid: Another analog with a different chain length.
4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.
Uniqueness
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.
Properties
Molecular Formula |
C27H43NO6 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
21-(4-nitrophenoxy)-21-oxohenicosanoic acid |
InChI |
InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30) |
InChI Key |
IEBBKXRFHKJOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)











